molecular formula C9H12N2O2S B2399493 3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide CAS No. 2310206-32-5

3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide

Cat. No.: B2399493
CAS No.: 2310206-32-5
M. Wt: 212.27
InChI Key: RBSYURWWSXFKSX-UHFFFAOYSA-N
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Description

3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles The presence of the thiophene ring, a sulfur-containing five-membered aromatic ring, adds to the compound’s unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide typically involves the formation of the azetidine ring followed by the introduction of the thiophene and methoxy groups. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of a thiophene-substituted amine with a methoxy-substituted carbonyl compound under acidic or basic conditions can lead to the formation of the desired azetidine ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols or amines.

Scientific Research Applications

3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like suprofen and articaine contain thiophene rings and exhibit various pharmacological properties.

    Azetidine derivatives: Other azetidine-containing compounds may have similar chemical reactivity and biological activity.

Uniqueness

3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide is unique due to the combination of the thiophene and azetidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-methoxy-N-thiophen-2-ylazetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-13-7-5-11(6-7)9(12)10-8-3-2-4-14-8/h2-4,7H,5-6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSYURWWSXFKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C(=O)NC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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